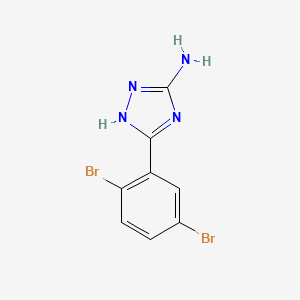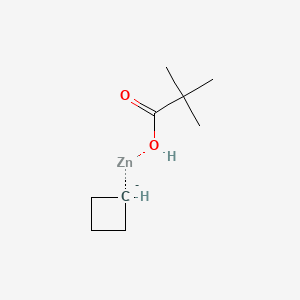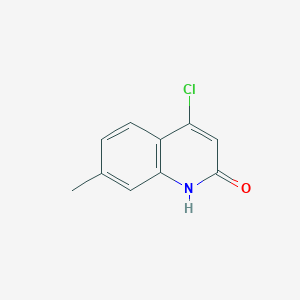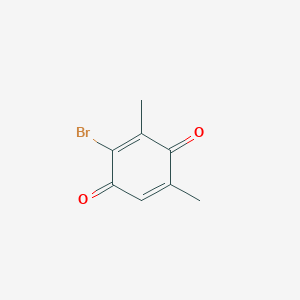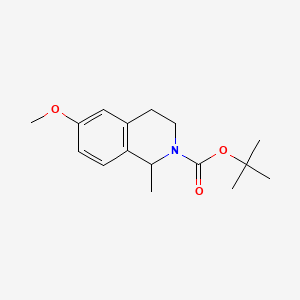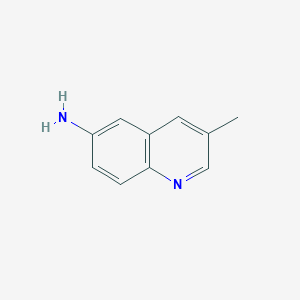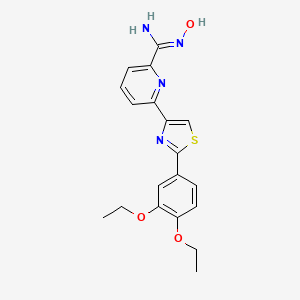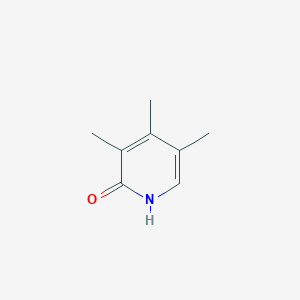
3,4,5-Trimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trimethylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 3rd, 4th, and 5th positions, and a keto group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylpyridin-2(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4,5-trimethylpyridine with an oxidizing agent to introduce the keto group at the 2nd position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
3,4,5-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridines.
科学的研究の応用
3,4,5-Trimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3,4,5-Trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The keto group at the 2nd position plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3,4,5-Trimethylpyridine: Lacks the keto group, making it less reactive in certain chemical reactions.
2,3,5-Trimethylpyridin-4-one: Has a different arrangement of methyl and keto groups, leading to distinct chemical properties.
3,5-Dimethylpyridin-2(1H)-one: Contains fewer methyl groups, affecting its reactivity and applications.
Uniqueness
3,4,5-Trimethylpyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
3,4,5-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-8(10)7(3)6(5)2/h4H,1-3H3,(H,9,10) |
InChIキー |
FMEVFGTWMDXYQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


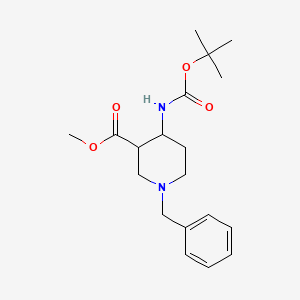
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
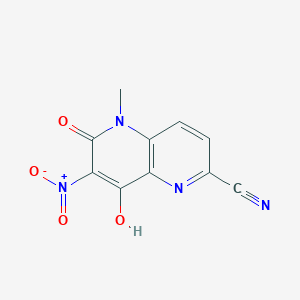
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
